N-(2-(4-Methylthiazol-2-yl)ethyl)thietan-3-amine
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Overview
Description
N-(2-(4-Methylthiazol-2-yl)ethyl)thietan-3-amine is a chemical compound that features a thiazole ring and a thietan-3-amine moiety. Thiazole rings are known for their diverse biological activities and are found in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-Methylthiazol-2-yl)ethyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the thietan-3-amine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2-(4-Methylthiazol-2-yl)ethyl)thietan-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Industry: Utilized in the production of various chemical products, including dyes, biocides, and fungicides.
Mechanism of Action
The mechanism of action of N-(2-(4-Methylthiazol-2-yl)ethyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
N-(2-(4-Methylthiazol-2-yl)ethyl)thietan-3-amine is unique due to the combination of the thiazole ring and the thietan-3-amine moiety. This combination can result in unique biological activities and chemical properties that are not observed in other thiazole-containing compounds. The presence of the thietan-3-amine moiety can also influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H14N2S2 |
---|---|
Molecular Weight |
214.4 g/mol |
IUPAC Name |
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]thietan-3-amine |
InChI |
InChI=1S/C9H14N2S2/c1-7-4-13-9(11-7)2-3-10-8-5-12-6-8/h4,8,10H,2-3,5-6H2,1H3 |
InChI Key |
HWKMLEGBKSNWFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)CCNC2CSC2 |
Origin of Product |
United States |
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